molecular formula C13H13NS B2370749 7,8,9,10-Tetrahydrophenanthridine-6-thiol CAS No. 4562-66-7

7,8,9,10-Tetrahydrophenanthridine-6-thiol

Cat. No.: B2370749
CAS No.: 4562-66-7
M. Wt: 215.31
InChI Key: RXJDRVLQPSRRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydrophenanthridine-6-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenanthridine derivatives with thiol-containing reagents. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is generally carried out in bulk manufacturing facilities. These facilities utilize large-scale reactors and automated systems to ensure consistent quality and yield. The process involves stringent quality control measures to meet the standards required for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydrophenanthridine-6-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,8,9,10-Tetrahydrophenanthridine-6-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydrophenanthridine-6-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with cysteine residues in proteins, thereby modulating their activity. This compound can also act as a reducing agent, influencing redox-sensitive pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8,9,10-Tetrahydrophenanthridine-6-thiol is unique due to the presence of the thiol group at the 6-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7,8,9,10-tetrahydro-5H-phenanthridine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h3-4,6,8H,1-2,5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJDRVLQPSRRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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